5-bromo-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)nicotinamide
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Overview
Description
5-bromo-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)nicotinamide is a synthetic organic compound that features a bromine atom, a pyrimidin-2-yloxy group, and a nicotinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)nicotinamide typically involves multiple steps:
Formation of the pyrimidin-2-yloxy group: This can be achieved by reacting pyrimidine with an appropriate alkylating agent under basic conditions.
Cyclohexylation: The pyrimidin-2-yloxy group is then attached to a cyclohexane ring through a nucleophilic substitution reaction.
Bromination: The cyclohexylated intermediate is brominated using a brominating agent such as N-bromosuccinimide (NBS).
Nicotinamide coupling: Finally, the brominated intermediate is coupled with nicotinamide under conditions that facilitate amide bond formation, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the nicotinamide moiety.
Reduction: Reduction reactions could target the bromine atom or the pyrimidin-2-yloxy group.
Substitution: The bromine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can replace the bromine atom under basic conditions.
Major Products
Oxidation: Products may include oxidized forms of the nicotinamide moiety.
Reduction: Reduced forms of the compound, potentially with the bromine atom replaced by hydrogen.
Substitution: New compounds where the bromine atom is replaced by other functional groups.
Scientific Research Applications
Chemistry
Synthesis of Derivatives:
Biology
Biological Probes: It may serve as a probe for studying biological processes involving nicotinamide or pyrimidine derivatives.
Medicine
Drug Development: The compound could be investigated for its potential therapeutic effects, particularly in diseases where nicotinamide or pyrimidine pathways are involved.
Industry
Material Science:
Mechanism of Action
The mechanism of action of 5-bromo-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)nicotinamide would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit enzymes that interact with nicotinamide or pyrimidine derivatives.
Receptor Binding: It could bind to receptors involved in signaling pathways, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
5-bromo-N-(cyclohexyl)nicotinamide: Lacks the pyrimidin-2-yloxy group.
N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)nicotinamide: Lacks the bromine atom.
Uniqueness
Structural Features: The combination of a bromine atom, pyrimidin-2-yloxy group, and nicotinamide moiety makes 5-bromo-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)nicotinamide unique.
Reactivity: The presence of the bromine atom provides unique reactivity compared to similar compounds.
Properties
IUPAC Name |
5-bromo-N-(4-pyrimidin-2-yloxycyclohexyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN4O2/c17-12-8-11(9-18-10-12)15(22)21-13-2-4-14(5-3-13)23-16-19-6-1-7-20-16/h1,6-10,13-14H,2-5H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPSVOARUJNMGEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C2=CC(=CN=C2)Br)OC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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